molecular formula C23H31N3 B11799741 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine

5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B11799741
M. Wt: 349.5 g/mol
InChI Key: PLJHCCIQFVNHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .

Properties

Molecular Formula

C23H31N3

Molecular Weight

349.5 g/mol

IUPAC Name

5-(1-benzylpiperidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C23H31N3/c1-19-16-23(25-13-7-3-8-14-25)24-17-21(19)22-12-6-9-15-26(22)18-20-10-4-2-5-11-20/h2,4-5,10-11,16-17,22H,3,6-9,12-15,18H2,1H3

InChI Key

PLJHCCIQFVNHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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